fauc-365

概要

説明

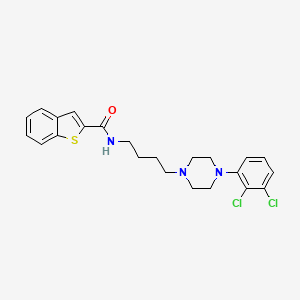

FAUC-365 is a highly selective antagonist for the dopamine D3 receptor. Its chemical structure consists of 23 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 sulfur atom. The compound’s molecular weight is 462.44 g/mol .

準備方法

合成経路:

残念ながら、FAUC-365の具体的な合成経路は、文献では容易に入手できません。 これは、明確に定義された化学反応によって合成されます。

反応条件:

This compound合成の正確な反応条件は明らかにされていません。 研究者は、D3受容体に対する高い選択性を実現するために、専門的な手法を採用している可能性があります。

工業生産:

This compoundの工業規模での生産方法は、独自のものです。 企業は、需要を満たすために、カスタム合成サービスを利用する場合があります。

化学反応の分析

FAUC-365は、さまざまな受容体と相互作用します。 特に:

- D3受容体 (Ki: 0.5 nM)

- D4.4受容体 (Ki: 340 nM)

- D2短受容体 (Ki: 2600 nM)

- D2長受容体 (Ki: 3600 nM)

これらの反応で使用される一般的な試薬や条件は、明確に文書化されていません。 これらの相互作用から生成される主要な生成物は、現在も活発な研究の対象です。

4. 科学研究への応用

This compoundは、いくつかの分野で応用されています:

統合失調症研究: ドーパミンシグナル伝達経路への影響を調査しています。

パーキンソン病: 治療効果の可能性を研究しています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Fauc-365 exhibits a high binding affinity for the dopamine D3 receptor, with a Ki value of 0.5 nM, demonstrating its selectivity over other dopamine receptors (D4.4, D2short, and D2Long), which have significantly higher Ki values of 340 nM, 2600 nM, and 3600 nM respectively. This selectivity is crucial for minimizing side effects commonly associated with broader spectrum dopamine receptor antagonists. The compound's unique chemical structure includes a benzo[b]thiophene-2-carboxylic acid moiety that contributes to its biological activity.

Table 1: Binding Affinity of this compound at Dopamine Receptors

| Receptor Type | Ki Value (nM) |

|---|---|

| D3 | 0.5 |

| D4.4 | 340 |

| D2short | 2600 |

| D2Long | 3600 |

Neuropsychiatric Disorders

This compound has shown promise in the treatment of neuropsychiatric disorders due to its action as a dopamine D3 receptor antagonist. Preclinical studies indicate that it may effectively modulate dopaminergic signaling pathways, which could be beneficial in conditions characterized by excessive dopaminergic activity .

Schizophrenia Treatment

Research suggests that this compound could play a significant role in managing schizophrenia symptoms. Its selective antagonism at the D3 receptor may help alleviate some of the disorder's cognitive deficits without the adverse effects associated with non-selective dopamine antagonists .

Addiction Management

This compound's ability to selectively target the D3 receptor positions it as a potential therapeutic agent in addiction treatment, particularly for substances that affect dopaminergic pathways. By modulating these pathways, this compound may help reduce cravings and withdrawal symptoms.

Case Study 1: Cognitive Deficits in Schizophrenia

In a study involving dopamine transporter knockout mice (DAT-KD), treatment with this compound restored deficits in novelty-induced memory tasks. The study demonstrated that exposure to this compound led to significant changes in GSK3β phosphorylation levels in the medial prefrontal cortex (mPFC), suggesting a mechanism through which this compound could enhance cognitive function in schizophrenia .

Case Study 2: Potential in Addiction Therapy

A separate investigation highlighted the effectiveness of this compound in reducing drug-seeking behavior in animal models of addiction. The findings indicated that antagonism at the D3 receptor could diminish relapse rates and cravings for drugs like cocaine, showcasing its potential as an adjunct therapy in addiction treatment protocols .

作用機序

FAUC-365の作用機序は、D3受容体に結合し、下流のシグナル伝達経路を調節することに関与しています。 その正確な分子標的と経路を解明するには、さらなる研究が必要です。

6. 類似の化合物との比較

This compoundは、D3受容体に対する高い選択性によって際立っています。 類似の化合物には、他のドーパミン受容体拮抗薬が含まれますが、その特異性には匹敵しません。

類似化合物との比較

FAUC-365 stands out due to its high selectivity for the D3 receptor. Similar compounds include other dopamine receptor antagonists, but none match its specificity.

生物活性

Fauc-365 is a novel compound recognized primarily for its selective antagonism of the dopamine D3 receptor. Its unique properties and biological activity present significant implications for therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and addiction.

This compound, chemically described as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide, features a benzo[b]thiophene-2-carboxylic acid moiety that plays a crucial role in its receptor binding affinity. The compound exhibits a Ki value of 0.5 nM at the D3 receptor, indicating a potent binding capability, while demonstrating significantly lower affinities for other dopamine receptor subtypes (D4.4: 340 nM, D2short: 2600 nM, D2Long: 3600 nM) . This selectivity minimizes potential side effects typically associated with broader spectrum dopamine receptor antagonists.

Preclinical Studies and Therapeutic Potential

Preclinical investigations into this compound have highlighted its ability to modulate dopaminergic signaling pathways effectively. This modulation is particularly relevant in conditions characterized by excessive dopaminergic activity, such as schizophrenia and Parkinson's disease . By selectively targeting the D3 receptor, this compound may provide therapeutic benefits while reducing the risk of adverse effects associated with non-selective agents.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with similar compounds targeting dopamine receptors is presented in the table below:

| Compound Name | Receptor Affinity (Ki) | Selectivity Profile |

|---|---|---|

| This compound | 0.5 nM (D3) | Highly selective for D3 over D4.4, D2short, D2Long |

| Sulpiride | 1 µM (D2) | Non-selective antagonist for D2/D3 |

| Aripiprazole | 0.5 nM (D2), 0.1 nM (D3) | Partial agonist at D2/D3 |

| Lurasidone | 1 nM (D2), 10 nM (D3) | Moderate selectivity for D2/D3 |

This compound stands out due to its exceptionally high selectivity for the D3 receptor compared to these other compounds, which may lead to fewer side effects when used therapeutically .

特性

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTSTFKVXWZGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。